2-(4-bromophenoxy)-N-methylacetamide

Catalog No.
S680457
CAS No.
875621-88-8
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromophenoxy)-N-methylacetamide

CAS Number

875621-88-8

Product Name

2-(4-bromophenoxy)-N-methylacetamide

IUPAC Name

2-(4-bromophenoxy)-N-methylacetamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

GOGDOCGPOHQRHN-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=CC=C(C=C1)Br

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)Br
  • Structural features

    The presence of the amide functional group suggests 2-(4-bromophenoxy)-N-methylacetamide could potentially act as a hydrogen bond donor or acceptor, which is a key interaction in many biological processes . Additionally, the aromatic ring and the bromine atom might contribute to its potential interactions with various biomolecules.

  • Analogy to similar compounds

    Compounds with similar structures, such as other phenoxy-substituted amides, have been explored for various applications in scientific research, including:

    • Enzyme inhibition: Certain phenoxy-substituted amides have been investigated as potential inhibitors of various enzymes, such as those involved in cancer and neurodegenerative diseases .
    • Antimicrobial activity: Some studies have explored the potential antimicrobial activity of phenoxy-substituted amides .

2-(4-bromophenoxy)-N-methylacetamide is an organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. This compound features a bromophenoxy group attached to a N-methylacetamide moiety, which imparts unique chemical properties and potential biological activities. The presence of bromine in the para position of the phenoxy group enhances its reactivity and solubility in various organic solvents, making it a valuable compound in synthetic organic chemistry and medicinal chemistry.

2-(4-bromophenoxy)-N-methylacetamide can undergo various chemical transformations, including:

  • Reduction: The compound can be reduced to form 2-(4-bromophenoxy)-N-methylamine, which involves the conversion of the carbonyl group to a primary amine.
  • Oxidation: Upon oxidation, it can yield N-oxide derivatives, which are often more polar and may exhibit different biological activities compared to the parent compound.
  • Amidation Reactions: This compound can participate in catalytic N-methyl amidation reactions, where it reacts with carboxylic acids to form amides, showcasing its utility in synthetic pathways .

The synthesis of 2-(4-bromophenoxy)-N-methylacetamide typically involves the following steps:

  • Formation of Methyl 2-(4-bromophenoxy)acetate:
    • Bromophenol is reacted with methyl chloroacetate in the presence of a base such as sodium carbonate.
    • The reaction mixture is refluxed for several hours to yield the ester product.
  • Hydrazinolysis:
    • The methyl ester is then treated with hydrazine hydrate to form 2-(4-bromophenoxy)acetohydrazide.
    • This step is usually conducted under reflux conditions for optimal yield.
  • Methylation:
    • Finally, N-methylation can be achieved using methyl iodide or another suitable methylating agent to obtain 2-(4-bromophenoxy)-N-methylacetamide .

2-(4-bromophenoxy)-N-methylacetamide has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals due to its structural properties.
  • Research Tool: The compound can be utilized in biological assays to study mechanisms of action for related pharmacological agents.
  • Chemical Synthesis: It is used in organic synthesis for developing new chemical entities with desired biological activities.

Interaction studies involving 2-(4-bromophenoxy)-N-methylacetamide focus on its reactivity with various substrates and its potential effects on biological systems. Preliminary studies indicate that compounds with similar structures may interact with enzymes or receptors, influencing metabolic pathways or exhibiting inhibitory effects on specific targets. Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-(4-bromophenoxy)-N-methylacetamide. These include:

  • 2-(4-chlorophenoxy)-N-methylacetamide
  • 2-(3-bromophenyl)-N-methylacetamide
  • N-Methylacetamide
Compound NameMolecular FormulaUnique Features
2-(4-bromophenoxy)-N-methylacetamideC₉H₁₀BrNO₂Contains bromine substituent enhancing reactivity
2-(4-chlorophenoxy)-N-methylacetamideC₉H₁₀ClNO₂Chlorine substituent may affect solubility differently
2-(3-bromophenyl)-N-methylacetamideC₉H₁₀BrNO₂Similar structure but different bromine position
N-MethylacetamideC₃H₇NOSimpler structure; serves as a basic amide

The uniqueness of 2-(4-bromophenoxy)-N-methylacetamide lies in its specific brominated phenyl group, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

XLogP3

1.7

Wikipedia

2-(4-bromophenoxy)-N-methylacetamide

Dates

Modify: 2023-08-15

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